![molecular formula C8H5Cl2FO B1374639 1-(4,5-Dichloro-2-fluorophenyl)ethanone CAS No. 1286734-89-1](/img/structure/B1374639.png)
1-(4,5-Dichloro-2-fluorophenyl)ethanone
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Description
1-(4,5-Dichloro-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl2FO . It is a solid or liquid substance and is used in various chemical reactions due to its unique structure.
Synthesis Analysis
The synthesis of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves several steps. The process includes reacting a compound of formula II in the presence of magnesium or an organometallic reagent of formula III . The compound of formula IV CF3-C(O)-R2 (IV), wherein R2 is halogen, hydroxyl, C1-C4 alkoxy, (di-C1-C4 alkyl)amino, OC(O)CF3, phenoxy or OM1; wherein M1 is Lithium, Magnesium, Sodium or Potassium; is then reacted to a compound of formula V .Molecular Structure Analysis
The molecular structure of 1-(4,5-Dichloro-2-fluorophenyl)ethanone is characterized by the presence of dichloro and fluoro groups attached to the phenyl ring, and an ethanone group . The InChI code for this compound is 1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 .Physical And Chemical Properties Analysis
1-(4,5-Dichloro-2-fluorophenyl)ethanone has a molecular weight of 261.00 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 259.9418827 g/mol . The topological polar surface area is 17.1 Ų .Scientific Research Applications
Enantioselective Synthesis
- (S)-(–)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor (protective against HIV infection), can be derived from 1-(4-fluorophenyl)ethanone through bioreduction using Daucus carota cells (ChemChemTech, 2022).
Molecular Structure Analysis
- The molecular structure and vibrational frequencies of compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone have been investigated, highlighting their potential as nonlinear optics components and anti-neoplastic agents due to specific charge transfer within the molecule (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).
Pharmaceutical Applications
- Some derivatives of 1-(4-fluorophenyl)ethanone exhibit significant antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).
- Additionally, compounds synthesized from 1-(4-fluorophenyl)ethanone and containing a triazole ring have been found to possess anti-inflammatory properties, with one specific derivative exhibiting notable activity compared to indomethacin (Pharmaceutical Chemistry Journal, 2017).
Organic Synthesis and Chemistry
- The compound has been used in various organic synthesis processes, such as in the preparation of α-bromo-alkylaryl ketones through selective α-monobromination (Journal of Guangdong Pharmaceutical College, 2011).
- It serves as a starting material for synthesizing novel Schiff bases with potential antimicrobial activity, highlighting its versatility in creating new chemical entities (Heliyon, 2019).
properties
IUPAC Name |
1-(4,5-dichloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCLBCVKLGWCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dichloro-2-fluorophenyl)ethanone |
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